(1,3-thiazolidin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Thiazolidin-2-yl)methanol hydrochloride: is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-thiazolidin-2-yl)methanol hydrochloride typically involves the reaction of thioamides with aldehydes or ketones. One common method is the condensation of cysteamine with formaldehyde, followed by cyclization to form the thiazolidine ring . The reaction is usually carried out in an ethanol solvent at ambient temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1,3-Thiazolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
Chemistry: (1,3-Thiazolidin-2-yl)methanol hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of (1,3-thiazolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activity and cellular processes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Thiazolidine: The parent compound of (1,3-thiazolidin-2-yl)methanol hydrochloride, which lacks the hydroxymethyl group.
Thiazolidinedione: A related compound used in the treatment of diabetes mellitus type 2.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydroxymethyl group. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2694727-95-0 |
---|---|
Molecular Formula |
C4H10ClNOS |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.